3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid
Overview
Description
3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid is a fluorinated pyridine derivative. This compound is characterized by the presence of a trifluoroethoxy group attached to the pyridine ring, which imparts unique chemical and physical properties. The molecular formula of this compound is C8H6F3NO3, and it has a molecular weight of 221.13 g/mol .
Scientific Research Applications
3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Safety and Hazards
The safety and hazards associated with “3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid” are not detailed in the available resources. It’s always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .
Future Directions
The future directions for research on “3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid” are not specified in the available resources. Potential areas of interest could include exploring its synthesis, reactivity, and potential applications in various fields such as medicinal chemistry or materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid typically involves the introduction of the trifluoroethoxy group to the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the trifluoroethoxy group. This can be achieved using reagents such as sodium trifluoroethoxide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyridine-3-carboxylic acid
- 4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid
- 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid
Uniqueness
3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid is unique due to the specific positioning of the trifluoroethoxy group on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other fluorinated pyridine derivatives .
Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-5-2-1-3-12-6(5)7(13)14/h1-3H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVCUJPSTZGVCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250130-41-6 | |
Record name | 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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